molecular formula C15H13N3O4 B344005 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile

5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile

Cat. No.: B344005
M. Wt: 299.28 g/mol
InChI Key: VCNQQNJFPTUNOB-UHFFFAOYSA-N
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Description

5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is a complex organic compound with a unique structure that includes a tetrahydropyridine ring, a nitrophenyl group, and a carbonitrile group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with active methylene compounds in the presence of a base, followed by cyclization and nitration reactions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields the corresponding amine, while oxidation can lead to the formation of carboxylic acids or ketones.

Scientific Research Applications

5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.

    Biological Research: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: It serves as an intermediate in the synthesis of various organic compounds and materials.

Mechanism of Action

The mechanism of action of 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbonitrile group can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Oxo-4-(3-nitrophenyl)-2H-pyran-5-carboxylic acid ethyl ester
  • 6-Ethoxy-2-oxo-4-phenyl-1,2-dihydropyridine-3,5-dicarbonitrile

Uniqueness

Compared to similar compounds, 5-acetyl-4-{3-nitrophenyl}-6-methyl-2-oxo-1,2,3,4-tetrahydropyridine-3-carbonitrile is unique due to its specific combination of functional groups and its tetrahydropyridine ring structure. This uniqueness contributes to its distinct chemical reactivity and potential biological activities, making it a valuable compound for scientific research and industrial applications.

Properties

Molecular Formula

C15H13N3O4

Molecular Weight

299.28 g/mol

IUPAC Name

5-acetyl-6-methyl-4-(3-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C15H13N3O4/c1-8-13(9(2)19)14(12(7-16)15(20)17-8)10-4-3-5-11(6-10)18(21)22/h3-6,12,14H,1-2H3,(H,17,20)

InChI Key

VCNQQNJFPTUNOB-UHFFFAOYSA-N

SMILES

CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C

Canonical SMILES

CC1=C(C(C(C(=O)N1)C#N)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)C

Origin of Product

United States

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